molecular formula C9H7FN2O B1270891 3-(4-Fluorophenyl)isoxazol-5-amine CAS No. 81465-82-9

3-(4-Fluorophenyl)isoxazol-5-amine

Cat. No.: B1270891
CAS No.: 81465-82-9
M. Wt: 178.16 g/mol
InChI Key: UUIDVOMRKXGYHN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to streamline the production process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles .

Scientific Research Applications

3-(4-Fluorophenyl)isoxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 3-(2-Fluorophenyl)isoxazol-5-amine
  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)isoxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters or brominated precursors with urea or thiourea derivatives. For example, microwave-assisted reactions (433 K, 10 minutes in DMF) have been employed for similar isoxazol-5-amine derivatives, achieving yields >80% . Key steps include:

  • Precursor preparation : Brominated intermediates like 2-bromo-2-(4-fluorophenyl)ethanone hydrobromide.
  • Cyclization : Use of urea under microwave irradiation to form the isoxazole ring.
  • Purification : Ethyl acetate/hexane recrystallization for high-purity crystals.
    Optimization involves adjusting solvent polarity (DMF vs. ethanol), temperature, and catalyst loading. Reaction monitoring via TLC and NMR ensures intermediate stability .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 35.72° between isoxazole and 4-fluorophenyl groups) and hydrogen-bonding networks (N–H···N bonds of ~2.0 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~8.20–7.10 ppm (aromatic protons) and 166.2 ppm (isoxazole carbonyl carbon) confirm regiochemistry .
    • FT-IR : Absorbances at ~1637 cm⁻¹ (C=N stretch) and ~3299 cm⁻¹ (N–H bend) .
  • GC-MS : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound, and how are these assessed experimentally?

Methodological Answer: While direct data on this compound is limited, structurally related isoxazol-5-amine derivatives exhibit:

  • Anticancer activity : Assessed via cytotoxicity assays (e.g., MTT) against human multiple myeloma cell lines, with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : Kinase inhibition (e.g., p38αMAP kinase) tested via competitive binding assays using radiolabeled ATP .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
    Docking studies (AutoDock Vina) predict binding modes to active sites, guiding target prioritization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts are effective?

Methodological Answer: Chiral spirocyclic phosphoric acid catalysts enable enantioselective synthesis (72–96% yield, 80–85% ee) via:

  • Asymmetric induction : Reacting brominated precursors with chiral pyrrole-carboxylate esters .
  • Optimization : Electron-withdrawing substituents (e.g., –F, –Cl) on the phenyl ring enhance enantioselectivity. Polar solvents (acetonitrile) improve catalyst turnover .
  • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess .

Q. How do crystallographic data resolve contradictions in regiochemical outcomes during synthesis?

Methodological Answer: Conflicting reports on isoxazole vs. imidazole formation can be resolved via:

  • Single-crystal XRD : Confirms regiochemistry by identifying bond lengths (e.g., C–O vs. C–N distances) and torsion angles .
  • DFT calculations : Compare thermodynamic stability of possible regioisomers. For example, isoxazole derivatives are favored by ~5 kcal/mol due to aromatic stabilization .
  • SHELX refinement : Crystallographic software (SHELXL) refines occupancy factors to rule out co-crystallized impurities .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Using AutoDock or Schrödinger Suite to model binding to kinase ATP pockets. Key interactions include π-π stacking with phenylalanine residues and hydrogen bonds to catalytic lysines .
  • MD simulations : GROMACS or AMBER assess binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR models : Correlate substituent electronegativity (e.g., –F) with inhibitory potency (R² >0.85) .

Q. How are spectral data contradictions addressed when characterizing novel derivatives?

Methodological Answer: Discrepancies in NMR/IR data arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., amine-imine shifts) in DMSO-d₆ vs. CDCl₃ .
  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, resolving regiochemical ambiguities .
  • DFT-simulated spectra : Gaussian09 calculations match experimental IR frequencies, validating assignments .

Q. What role does the 4-fluorophenyl group play in the compound’s physicochemical properties?

Methodological Answer: The 4-fluorophenyl moiety:

  • Enhances lipophilicity : LogP increases by ~0.5 units (measured via HPLC), improving membrane permeability .
  • Modulates electronic effects : Hammett σₚ values (σ = +0.06) slightly deactivate the isoxazole ring, affecting reactivity in SNAr reactions .
  • Influences crystal packing : Fluorine participates in C–H···F interactions (2.8–3.2 Å), stabilizing monoclinic crystal systems .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDVOMRKXGYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366162
Record name 3-(4-fluorophenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81465-82-9
Record name 3-(4-fluorophenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-1,2-oxazol-5-amine
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Synthesis routes and methods

Procedure details

(4-Fluorobenzoyl)acetonitrile (10 g., 0.063 mol) and 200 ml. of ethyl alcohol were placed in a 500 ml. 1-neck flask. To the reaction mixture was added in portionwise fashion a solution comprised of 24 g. of sodium acetate and 18.3 g. of hydroxylamine.HCl in 200 ml. of H2O. After refluxing for three days, the reaction mixture was cooled to room temperature. About half the solvent was removed and then an oily layer formed. The residue was extracted thoroughly in ether and then the combined ether extracts were washed in water, brine, and then dried over MgSO4. When the ether was removed orange crystals formed which were recrystallized from diethyl ether/hexane, m.p., 98°-99° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-(4-Fluorophenyl)isoxazol-5-amine
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-(4-Fluorophenyl)isoxazol-5-amine

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